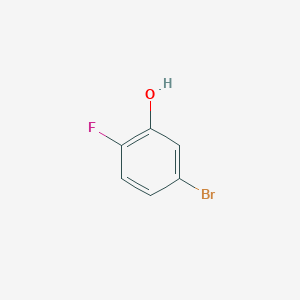

5-Bromo-2-fluorophenol

描述

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of organic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene (B151609) ring. iitk.ac.in These compounds are significant in various chemical industries and serve as crucial intermediates for the synthesis of pharmaceuticals and agrochemicals. globalscientificjournal.com The nature and position of the halogen atoms on the phenolic ring significantly influence the compound's physical, chemical, and biological properties. ontosight.ai For instance, the hydroxyl group is a highly activating, ortho-para director in electrophilic substitution reactions, making phenols highly susceptible to halogenation, often without the need for a Lewis acid catalyst. byjus.com

5-Bromo-2-fluorophenol is a specific type of halogenated phenol containing both a bromine and a fluorine atom. ontosight.ai The presence of these two different halogens on the phenol ring imparts a unique reactivity profile. ontosight.aichemimpex.com The fluorine atom, with its high electronegativity, and the bromine atom, with its larger size, distinctively affect the molecule's electronic distribution, stability, and reactivity in comparison to other phenols that are either non-halogenated or contain only one type of halogen. ontosight.ai This unique structural arrangement makes this compound a subject of interest in synthetic chemistry. chemimpex.com

Significance as a Versatile Chemical Building Block

This compound is recognized as a valuable and versatile intermediate, or building block, in organic synthesis. ontosight.aichemimpex.comguidechem.com Its utility stems from the presence of multiple reactive sites: the phenolic hydroxyl group and the carbon-halogen bonds, which can participate in a variety of chemical transformations. chemimpex.com

Key research findings highlight its role in:

Pharmaceutical Synthesis: The compound serves as a key intermediate in the development of new pharmaceutical agents. ontosight.aichemimpex.com The incorporation of fluorine and bromine into a molecule can enhance metabolic stability and bioactivity, making it a desirable precursor for drugs with potentially improved efficacy. chemimpex.com

Agrochemical Development: It is used in the synthesis of agrochemicals, such as pesticides and herbicides. ontosight.aigoogle.com A patent describes a process where this compound is an intermediate in the creation of a fluoroolefin compound intended for use in pesticide compositions. google.com

Materials Science: Fluorinated compounds are often used for their unique properties, including chemical and heat resistance. ontosight.ai Consequently, this compound has applications in the formulation of advanced materials like specialized polymers and coatings. chemimpex.com

Diverse Chemical Reactions: It is employed in various reactions, including nucleophilic substitutions and coupling reactions, to create more complex molecules. chemimpex.com For example, it can be synthesized from 5-bromo-2-fluorobenzeneboronic acid via an oxidation reaction. google.com Another synthetic route involves the lithiation of 1-bromo-4-fluorobenzene. google.comchemicalbook.com

The compound's structure allows for selective reactions, enabling chemists to build complex molecular architectures. This versatility makes it an essential tool for researchers in both academic and industrial settings. chemimpex.com

Scope and Research Objectives of the Review

This review aims to provide a focused overview of the chemical compound this compound. The primary objective is to detail its chemical properties and underscore its importance as a foundational building block in advanced chemical synthesis. The scope is strictly limited to its chemical identity, properties, and its role as an intermediate in synthetic applications. This article will not discuss toxicological, safety, or dosage information. The purpose is to consolidate scientifically-backed information on its synthetic utility, providing a clear perspective on its role in contemporary chemical research.

Data Table: Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₄BrFO | ontosight.ainih.gov |

| Molecular Weight | 191.00 g/mol | nih.govbiosynth.com |

| CAS Number | 112204-58-7 | nih.govbiosynth.com |

| Appearance | Solid | fluorochem.co.uk |

| Boiling Point | 221°C | biosynth.com |

| Density | 1.40 g/mL at 20°C | biosynth.com |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTHSYKJDRMAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149959 | |

| Record name | Phenol, 5-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112204-58-7 | |

| Record name | Phenol, 5-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112204587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Fluorophenol

Established Synthetic Pathways to 5-Bromo-2-fluorophenol

Traditional methods for synthesizing this compound rely on foundational organic reactions, including direct halogenation and transformations involving diazonium salts.

Direct Halogenation Approaches and Regioselectivity Considerations

Direct bromination of 2-fluorophenol (B130384) is a primary route to this compound. This electrophilic aromatic substitution reaction is governed by the directing effects of the hydroxyl (-OH) and fluorine (-F) substituents on the aromatic ring. Both the hydroxyl and fluorine groups are ortho-, para-directors. youtube.comlibretexts.org However, the hydroxyl group is a strongly activating group, while fluorine is a weakly deactivating group. This difference in activation dictates the regioselectivity of the bromination.

The hydroxyl group directs the incoming electrophile (bromine) to the positions ortho and para to it. In the case of 2-fluorophenol, the para position relative to the hydroxyl group is the C5 position, which is also meta to the fluorine atom. The ortho position (C6) is adjacent to the hydroxyl group, while the other ortho position (C2) is occupied by the fluorine atom. Steric hindrance from the existing fluorine and hydroxyl groups can influence the preference for substitution at the less hindered para position. chemistrytalk.org

The choice of solvent significantly impacts the outcome of the halogenation. In polar solvents like water, the phenol (B47542) can ionize to the more strongly activating phenoxide ion, leading to extensive bromination, potentially resulting in the formation of 2,4,6-tribromophenol. stackexchange.com In contrast, less polar solvents such as carbon disulfide (CS₂) or chlorobenzene can moderate the reaction, favoring the formation of monobrominated products like o-bromophenol and p-bromophenol, with the para-isomer often predominating. stackexchange.com To achieve high regioselectivity for this compound, careful control of reaction conditions, including the choice of brominating agent (e.g., molecular bromine or N-bromosuccinimide) and solvent, is crucial. beilstein-journals.org

Table 1: Regioselectivity in Direct Bromination of 2-Fluorophenol

| Position of Substitution | Directing Influence of -OH | Directing Influence of -F | Steric Hindrance | Expected Product |

| C4 (para to -F) | Meta | Para | Moderate | Minor |

| C5 (para to -OH) | Para | Meta | Low | Major |

| C6 (ortho to -OH) | Ortho | Meta | High | Minor |

Diazonium Salt Reactions in this compound Synthesis

The use of diazonium salts offers an alternative and often more selective route to halogenated phenols. The general process, known as diazotization, involves the treatment of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. lkouniv.ac.in This intermediate can then undergo various substitution reactions.

For the synthesis of this compound, a suitable starting material would be 4-bromo-2-fluoroaniline. Diazotization of this amine followed by hydrolysis of the resulting diazonium salt can yield the desired phenol. The hydrolysis is typically achieved by warming the aqueous solution of the diazonium salt. nptel.ac.in This method provides a high degree of regiochemical control as the positions of the bromo and fluoro substituents are predetermined by the starting aniline.

Another variation of this pathway involves starting with 2-fluoro-5-bromoaniline. Diazotization followed by a Sandmeyer-type reaction or a Schiemann reaction could potentially be employed, although hydrolysis is the most direct route to the phenol. The Sandmeyer reaction uses copper(I) salts to introduce a variety of substituents, while the Schiemann reaction is specific for the introduction of fluorine using fluoroboric acid. nptel.ac.in

Multi-Step Synthetic Sequences for Enhanced Purity and Yield

To achieve high purity and yield of this compound, multi-step synthetic sequences are often employed. flinders.edu.au These sequences allow for the purification of intermediates at each stage, minimizing the formation of side products that can be difficult to separate from the final product in one-pot reactions.

One such multi-step approach could begin with a readily available starting material like 1-bromo-4-fluorobenzene. A process has been described that involves the lithiation of 1-bromo-4-fluorobenzene to form (5-bromo-2-fluorophenyl)lithium. This organolithium compound is then reacted with a trialkyl borate, followed by hydrolysis to yield 5-bromo-2-fluorobenzeneboronic acid. Subsequent oxidation of the boronic acid leads to the formation of this compound. google.com This pathway offers excellent control over the substitution pattern, leading to a high-purity product.

Continuous-flow synthesis is another strategy that can enhance purity and yield in multi-step processes by providing precise control over reaction parameters and enabling in-line purification. syrris.jp

Emerging and Optimized Synthesis Strategies for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of halogenated phenols.

Catalytic Bromination Techniques (e.g., Palladium-Catalyzed C-H Activation)

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic compounds. nih.gov This technique allows for the selective introduction of functional groups, including halogens, at specific C-H bonds, often with high regioselectivity. nih.gov While specific examples for the direct palladium-catalyzed bromination of 2-fluorophenol to this compound are not extensively detailed in the provided search results, the general principles of palladium-catalyzed C-H functionalization are applicable. acs.orgrsc.org These reactions typically involve a directing group to guide the catalyst to a specific C-H bond. The hydroxyl group of a phenol can act as such a directing group. The reaction mechanism often involves the formation of a palladacycle intermediate, followed by oxidative addition of a bromine source and reductive elimination to yield the brominated product. acs.org

Green Chemistry Approaches in this compound Production (e.g., Microwave-Assisted Synthesis in Ionic Liquids)

Green chemistry principles aim to reduce the environmental impact of chemical processes. gcande.org In the context of this compound synthesis, this translates to the use of less hazardous reagents, alternative energy sources, and environmentally benign solvents.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inresearchgate.netacs.org The application of microwave-assisted synthesis to the halogenation of phenols can enhance the efficiency of the reaction. nih.gov

Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure and high thermal stability. nih.gov They can act as both the solvent and catalyst in halogenation reactions. researchgate.netnih.govgoogle.com The use of ionic liquids in the bromination of phenols can lead to improved reaction rates and selectivities. nih.gov For example, Brønsted-acidic ionic liquids have been shown to efficiently catalyze the halogenation of activated aromatic compounds with N-halosuccinimides. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Direct Halogenation | Simple, one-step process | Can lead to mixtures of isomers and polyhalogenated products; requires careful control of conditions for regioselectivity |

| Diazonium Salt Reactions | High regioselectivity; versatile for introducing various substituents | Requires handling of potentially unstable diazonium salts; multi-step process |

| Multi-Step Synthesis | High purity and yield; good control over isomer formation | Longer overall reaction time; may involve more complex procedures and purification steps |

| Catalytic Bromination | High selectivity; potential for milder reaction conditions | May require expensive catalysts and ligands; optimization of reaction conditions can be complex |

| Green Chemistry Approaches | Reduced environmental impact; often faster reaction times and higher yields | Ionic liquids can be expensive; specialized equipment may be required for microwave synthesis |

Chemo- and Regioselective Synthesis via Organometallic Intermediates (e.g., Boronic Acid Precursors)

A highly effective and regioselective method for the synthesis of this compound involves the use of organometallic intermediates, particularly through the formation of a boronic acid precursor. This strategy leverages the principles of directed ortho-metalation, where a directing group on the aromatic ring guides the deprotonation and subsequent metalation to an adjacent position.

A key process for preparing this compound starts with 1-bromo-4-fluorobenzene. google.com The fluorine atom in this starting material acts as a potent ortho-directing group, facilitating the selective lithiation at the C2 position. The synthetic sequence can be summarized as follows:

Litiation: 1-bromo-4-fluorobenzene is treated with a strong lithium base, such as n-butyllithium, in an appropriate solvent. The fluorine atom directs the lithium to substitute the hydrogen atom at the ortho position, forming (5-bromo-2-fluorophenyl)lithium.

Borylation: The resulting organolithium intermediate is then reacted with a trialkyl borate, for instance, tri(C1-C6alkyl) borate. This step leads to the formation of a di(C1-C6alkyl) 5-bromo-2-fluorobenzeneboronate. google.com

Hydrolysis: The boronate ester is subsequently hydrolyzed, typically with an aqueous acid, to yield 5-bromo-2-fluorobenzeneboronic acid. google.com

Oxidation: Finally, the boronic acid is oxidized to afford the target molecule, this compound. google.com

This method is highly chemo- and regioselective, primarily due to the strong directing effect of the fluorine atom, which ensures the formation of the desired 2,5-disubstituted product. The use of 2,4-dibromofluorobenzene as a starting material is less satisfactory for commercial production as it can lead to isomeric impurities and require additional purification steps. google.com

The following table provides a summary of the key steps in the synthesis of this compound via a boronic acid precursor:

| Step | Reactants | Intermediate/Product | Purpose |

| 1. Lithiation | 1-bromo-4-fluorobenzene, Lithium base | (5-bromo-2-fluorophenyl)lithium | Regioselective metalation ortho to the fluorine atom. |

| 2. Borylation | (5-bromo-2-fluorophenyl)lithium, Tri(C1-C6alkyl) borate | di(C1-C6alkyl) 5-bromo-2-fluorobenzeneboronate | Introduction of the boronate functional group. |

| 3. Hydrolysis | di(C1-C6alkyl) 5-bromo-2-fluorobenzeneboronate, Aqueous acid | 5-bromo-2-fluorobenzeneboronic acid | Formation of the boronic acid precursor. |

| 4. Oxidation | 5-bromo-2-fluorobenzeneboronic acid | This compound | Conversion of the boronic acid to the phenol. |

Challenges and Future Directions in this compound Synthesis

While the synthesis of this compound via boronic acid intermediates is a well-established and selective method, the broader field of synthesizing polysubstituted phenols faces several challenges that also apply to this specific compound. These challenges often revolve around achieving high regioselectivity, minimizing the formation of byproducts, and developing more sustainable and efficient synthetic routes.

One of the primary challenges in the synthesis of substituted phenols is overcoming the inherent directing effects of the hydroxyl group, which strongly favors ortho and para substitution in electrophilic aromatic substitution reactions. This makes the synthesis of meta-substituted phenols, and by extension, complex polysubstituted phenols with specific substitution patterns, a non-trivial task that often requires multi-step synthetic sequences.

Future research in the synthesis of this compound and related compounds is likely to focus on several key areas:

Development of Novel Catalytic Systems: There is a continuous effort to develop new catalysts that can facilitate the direct and selective functionalization of aromatic C-H bonds. This could lead to more atom-economical and environmentally friendly synthetic routes, potentially reducing the number of steps required.

Exploration of Alternative Organometallic Reagents: While the boronic acid route is effective, research into other organometallic intermediates could offer alternative pathways with different reactivity profiles and substrate scopes.

Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents, reduce waste generation, and operate under milder reaction conditions is a significant trend in modern organic synthesis. Applying these principles to the synthesis of this compound could lead to more sustainable manufacturing processes.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control, leading to more efficient and reproducible production.

The synthesis of polysubstituted phenols is an active area of research, with ongoing efforts to develop more efficient, selective, and sustainable methods. These advancements will undoubtedly impact the future synthesis of important chemical intermediates like this compound.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Fluorophenol

Fundamental Reaction Pathways of 5-Bromo-2-fluorophenol

The reactivity of this compound is governed by the interplay of its three substituents: the hydroxyl (-OH) group, the fluorine (-F) atom, and the bromine (-Br) atom. The hydroxyl group is a strongly activating, ortho-, para-directing group, while both fluorine and bromine are deactivating, ortho-, para-directing halogens. pressbooks.pubuobabylon.edu.iq This combination of functional groups allows for a diverse range of chemical transformations.

Direct nucleophilic aromatic substitution (SNA r) of the halogen atoms in this compound is generally challenging due to the electron-rich nature of the aromatic ring. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack. libretexts.org In the absence of such activating groups, the bromine and fluorine atoms are resistant to direct displacement by common nucleophiles under standard conditions.

However, modern synthetic methods have enabled nucleophilic substitutions on halophenols through alternative mechanisms. One such strategy involves a homolysis-enabled electronic activation, where the phenolic proton is removed, and a subsequent oxidation generates a phenoxyl radical. This radical intermediate serves as a powerful open-shell electron-withdrawing group, significantly lowering the energy barrier for the nucleophilic substitution step and allowing for transformations that are otherwise difficult to achieve. osti.gov

Electrophilic aromatic substitution (EAS) is a primary reaction pathway for this compound. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents. wikipedia.org

Hydroxyl (-OH): As a powerful activating group, the hydroxyl substituent strongly directs incoming electrophiles to the positions ortho and para to it (C4 and C6). pressbooks.pub

Fluorine (-F): Located at C2, this halogen is a deactivating group but also an ortho-, para-director. It directs incoming electrophiles toward the C4 (para) and C6 (ortho) positions. masterorganicchemistry.commasterorganicchemistry.com

Bromine (-Br): Located at C5, this halogen is also a deactivating ortho-, para-director, influencing positions C2 and C4. uobabylon.edu.iqmasterorganicchemistry.com

The directing effects of all three substituents converge, with the potent activating nature of the hydroxyl group being the dominant influence. The combined effect strongly favors electrophilic attack at the C4 and C6 positions, which are ortho and para to the hydroxyl group and are reinforced by the directing effects of the halogens. Steric hindrance from the adjacent fluorine atom at C2 may slightly reduce the reactivity of the C6 position, potentially favoring substitution at C4. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

| Reaction | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 5-Bromo-2-fluoro-4-nitrophenol and 5-Bromo-2-fluoro-6-nitrophenol |

| Bromination | Br⁺ | 4,5-Dibromo-2-fluorophenol and 2,5-Dibromo-6-fluorophenol |

| Sulfonation | SO₃ | 5-Bromo-2-fluoro-4-hydroxybenzenesulfonic acid |

The chemical behavior of this compound in redox reactions is primarily associated with the phenolic hydroxyl group and the potential for dehalogenation.

Oxidation: Phenols can be oxidized to various products, including quinones. The oxidation of this compound would involve the loss of electrons from the hydroxyl group and the aromatic ring. youtube.com The specific products formed would depend on the oxidizing agent and reaction conditions, but the process fundamentally involves an increase in the oxidation state of the carbon atoms bonded to the oxygen. khanacademy.org

Reduction: The aromatic ring of this compound is generally resistant to reduction under mild conditions due to its inherent stability. However, under more vigorous conditions, such as catalytic hydrogenation with catalysts like palladium or platinum, reduction can occur. This can lead to the reductive cleavage of the carbon-halogen bonds (dehalogenation), typically with the more labile carbon-bromine bond being cleaved preferentially over the stronger carbon-fluorine bond. Complete saturation of the aromatic ring to form a substituted cyclohexanol is also possible under harsh conditions.

Directed Reactivity and Functionalization Strategies

The substituents on this compound provide strategic handles for more advanced and directed chemical modifications, particularly in metal-catalyzed reactions.

The fluorine atom at the C2 position, ortho to the hydroxyl group, plays a significant role in directing the regioselectivity of electrophilic aromatic substitution. While all halogens are deactivating due to their inductive electron withdrawal, they possess lone pairs of electrons that can be donated through resonance. uobabylon.edu.iqlibretexts.org During the formation of the cationic intermediate (arenium ion) in an EAS reaction, this resonance donation is particularly effective at stabilizing the positive charge when the electrophile adds to the ortho or para positions relative to the halogen. masterorganicchemistry.com

In the case of this compound, the ortho-fluorine atom stabilizes the arenium ion formed upon electrophilic attack at the C4 (para) and C6 (ortho) positions. This electronic effect reinforces the powerful directing influence of the primary activating hydroxyl group, leading to high regioselectivity in functionalization reactions at these sites.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations. nih.govdntb.gov.ua The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. libretexts.org Consequently, the carbon-bromine bond at the C5 position is the primary site of reaction, leaving the more robust carbon-fluorine bond intact.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This method allows for the selective formation of a new carbon-carbon bond at the C5 position, yielding biaryl compounds or other substituted derivatives. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to give the final product. libretexts.orgyonedalabs.com

| Aryl Halide | Boronic Acid (R-B(OH)₂) | Typical Catalyst | Typical Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Fluoro-5-phenylphenol |

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org For this compound, the Sonogashira coupling selectively occurs at the C5 position to produce arylalkyne derivatives. This reaction provides a direct method for introducing alkynyl functionalities onto the phenolic ring.

| Aryl Halide | Terminal Alkyne (R-C≡CH) | Typical Catalyst System | Typical Base | Product |

|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | 2-Fluoro-5-(phenylethynyl)phenol |

Derivatization at the Hydroxyl Group and Halogen Sites

The structure of this compound offers multiple sites for chemical modification, primarily at the phenolic hydroxyl group and the carbon-halogen bonds. Derivatization at these positions allows for the synthesis of a wide range of molecules for various applications.

The hydroxyl group can undergo standard reactions typical of phenols. A key example of such a transformation is O-fluoroalkenylation. Methodologies have been developed for the direct fluoroalkenylation of phenolic hydroxyl functions using electrophilic reagents derived from hydrofluoroolefins (HFOs) researchgate.net. This approach allows for the formation of bromovinyl ethers, demonstrating the nucleophilicity of the phenoxide ion formed under basic conditions researchgate.net.

The halogen sites on the aromatic ring exhibit differential reactivity, which can be exploited for selective functionalization. The carbon-bromine bond is significantly more susceptible to cleavage than the highly stable carbon-fluorine bond. This reactivity difference is a cornerstone of its synthetic utility. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are anticipated to occur selectively at the C-Br position. Conversely, hydrodehalogenation studies on mixed dihalobenzenes show that under catalytic conditions (e.g., Rh/Al₂O₃), the weaker carbon-halogen bond is broken first, indicating that the C-Br bond would be reduced in preference to the C-F bond researchgate.net.

| Reaction Site | Type of Derivatization | Potential Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Hydroxyl (-OH) | O-Fluoroalkenylation | Electrophilic fluoroalkenyl bromide, Base (e.g., NaH, KOH) | Fluoroalkenyl Ether |

| Bromo (-Br) | Suzuki Cross-Coupling | Boronic acid, Palladium catalyst, Base | Aryl or Vinyl Group |

| Bromo (-Br) | Hydrodehalogenation | H₂, Heterogeneous catalyst (e.g., Rh/Al₂O₃) | Hydrogen (-H) |

| Fluoro (-F) | Generally Unreactive | Resistant to standard cross-coupling and mild reduction | Remains unchanged |

Mechanistic Investigations of this compound Transformations

Understanding the precise pathways through which this compound undergoes chemical change is critical. Mechanistic investigations rely on a combination of kinetic experiments, spectroscopic monitoring, and computational modeling to map the energetic landscapes of its reactions.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods

Spectroscopic techniques are fundamental in studying the mechanisms of reactions involving halogenated phenols. Fourier-transform infrared (FT-IR) spectroscopy, for instance, is used to monitor changes in vibrational frequencies of key functional groups during a reaction. Studies on similar molecules like p-chlorophenol and p-bromophenol have successfully used FT-IR to analyze molecular structures and vibrational assignments, providing a blueprint for how such analysis would apply to this compound acs.org.

Photophysical studies on related fluorophenols utilize fluorescence spectroscopy to investigate electronic relaxation dynamics following UV excitation acs.org. Such methods can elucidate the excited-state decay pathways, which are influenced by the position of the halogen substituent acs.org. For this compound, these techniques could reveal how the interplay between the bromo and fluoro substituents affects its photochemical behavior and potential degradation pathways. Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration, temperature), are essential for determining reaction orders and activation energies, further clarifying the steps involved in a transformation.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level. Quantum-chemical methods are employed to map potential energy surfaces (PES), which allows for the identification of all relevant intermediates and elementary reactions ethz.ch.

For halogenated phenols, Density Functional Theory (DFT) is a commonly used method. For example, calculations at the B3LYP/6-311++G(df,pd) level of theory have been shown to provide excellent agreement with experimental spectroscopic data for p-chlorophenol and p-bromophenol acs.org. Similar computational approaches for this compound can predict its geometric parameters, vibrational frequencies, and the transition state (TS) structures for its reactions ethz.ch. Time-dependent DFT (TDDFT) is particularly useful for studying excited-state properties, as demonstrated in studies of fluorophenols that used TDDFT/CAMB3LYP methods to understand their photophysical decay channels acs.org. These computational models can rationalize unexpected reaction outcomes and guide the design of new synthetic routes.

| Computational Method | Application in Mechanistic Studies | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of ground-state properties and reaction energetics | Optimized molecular structures, vibrational frequencies, reaction and activation energies |

| Time-Dependent DFT (TDDFT) | Investigation of excited-state dynamics and photochemistry | Electronic transition energies, fluorescence properties, non-radiative decay pathways acs.org |

| Potential Energy Surface (PES) Mapping | Systematic exploration of reaction pathways | Identification of intermediates, transition states, and competing reaction channels ethz.ch |

| Ab initio methods (e.g., MP2, HF) | High-accuracy calculation of molecular structures and properties | Benchmark data for comparison with DFT and experimental results acs.org |

Stability and Reactivity Under Various Conditions

The stability of this compound is a key consideration for its handling, storage, and application. Under standard laboratory conditions, the compound is stable fishersci.com. However, its reactivity increases under specific chemical environments.

The compound is incompatible with strong oxidizing agents, which can lead to decomposition fishersci.com. Thermal decomposition can result in the release of hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen bromide (HBr) fishersci.com. Hazardous polymerization is not known to occur fishersci.com.

The reactivity of the halogen substituents is highly condition-dependent. While the C-F bond is exceptionally strong and generally non-reactive, the C-Br bond is more labile. Studies on the hydrodehalogenation of polyhalogenated aromatics have shown that C-Br bonds are preferentially cleaved over C-F bonds under catalytic hydrogenation conditions researchgate.net. This highlights a key aspect of its controlled reactivity: the ability to selectively functionalize the C-Br position while leaving the C-F bond intact under many reaction conditions.

| Condition | Stability/Reactivity Profile | Source |

|---|---|---|

| Normal Ambient Conditions | Stable | fishersci.com |

| Presence of Strong Oxidizing Agents | Incompatible; may lead to decomposition | fishersci.com |

| Elevated Temperatures (Thermal Stress) | Decomposes to CO, CO₂, HF, HBr | fishersci.com |

| Catalytic Hydrogenation (e.g., H₂/Rh/Al₂O₃) | Preferential cleavage of the C-Br bond over the C-F bond | researchgate.net |

Applications of 5 Bromo 2 Fluorophenol in Advanced Materials and Medicinal Chemistry Research

Role as a Key Intermediate in Pharmaceutical Synthesis

The incorporation of fluorine and bromine into drug molecules can significantly enhance their therapeutic properties. Fluorine can improve metabolic stability and binding affinity, while bromine can facilitate specific interactions with biological targets. 5-Bromo-2-fluorophenol serves as an important starting material for introducing these advantageous features into novel pharmaceutical compounds. nbinno.com

Synthesis of Biologically Active Molecules and Drug Scaffolds

This compound is a versatile intermediate in the synthesis of various biologically active molecules. Its chemical reactivity allows for its incorporation into complex molecular architectures, forming the core structures, or scaffolds, of potential new drugs. The presence of three reactive sites—the hydroxyl group, the bromine atom, and the fluorine atom—offers chemists multiple pathways for modification and the attachment of other chemical moieties to build diverse libraries of compounds for drug discovery.

Development of Drugs Targeting Specific Biological Pathways

The derivatives of this compound are being investigated for their potential to modulate specific biological pathways implicated in various diseases.

Neurological Disorders: Halogenated phenols are key components in the development of drugs targeting the central nervous system. nbinno.com Derivatives of this compound are explored as potential ligands for various receptors in the brain, which could lead to new treatments for a range of neurological and psychiatric conditions. bioworld.combioworld.com

Enzyme Inhibition: Bromophenol derivatives have shown potential as inhibitors of various enzymes. nih.govnih.govscispace.com For instance, certain bromophenol compounds have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.gov While direct synthesis from this compound is not always specified, its structure represents a valuable starting point for creating compounds with tailored enzyme inhibitory activity. The strategic placement of the bromo and fluoro groups can influence how the molecule fits into the active site of an enzyme, blocking its activity. researchgate.net

Receptor Binding: The development of ligands that can bind to specific receptors is a cornerstone of modern pharmacology. Derivatives of bromofluorophenols are being evaluated for their binding affinity to various receptors, including serotonin (B10506) receptors like 5-HT1A and 5-HT2A. mdpi.com The specific arrangement of the halogen atoms on the phenol (B47542) ring can enhance the selectivity and strength of the binding to the target receptor, which is crucial for developing drugs with high efficacy and minimal side effects. mdpi.comresearchgate.net

Investigation into Potential Therapeutic Properties

Research into the broader therapeutic potential of compounds derived from this compound is ongoing, with promising findings in the areas of antimicrobial and anticancer research.

Antimicrobial Properties: Synthetic bromophenol derivatives are being explored for their ability to combat microbial infections. nih.govmdpi.com Studies on various halogenated flavonoids and other phenol derivatives have demonstrated that the presence and position of bromine atoms can confer significant antibacterial and antifungal activity. mdpi.comnih.govnih.goviosrjournals.org These compounds are being investigated for their potential to overcome the growing problem of antibiotic resistance.

Anticancer Properties: A significant body of research highlights the anticancer potential of bromophenol derivatives. nih.govnih.gov These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. researchgate.netresearchgate.net The cytotoxic activity of these molecules is often linked to the number and position of the bromine substituents on the aromatic ring. nih.gov While many of these studies focus on naturally occurring marine bromophenols, synthetic derivatives using building blocks like this compound are being actively investigated to develop more potent and selective anticancer agents. nih.gov

Contributions to Agrochemical Development

In addition to its role in medicine, this compound is a valuable intermediate in the agrochemical industry, contributing to the development of products that protect crops and improve agricultural yields. nbinno.com

Formulation of Herbicides and Fungicides

This compound serves as a building block for the synthesis of new herbicides and fungicides. nbinno.com The unique electronic properties conferred by the fluorine and bromine atoms can enhance the efficacy of these crop protection agents, allowing for lower application rates and improved environmental profiles. While specific commercial products directly synthesized from this compound are not always publicly detailed, its utility as a versatile intermediate for creating a wide range of agrochemical structures is well-recognized in the industry.

Development of Pest Control Agents (e.g., Pyrethroid Compounds)

A significant application of this compound is in the synthesis of modern insecticides, particularly non-ester pyrethroids. arkat-usa.orgnih.govnih.govgoogle.com Pyrethroids are a major class of insecticides that are highly effective against a broad spectrum of insect pests. The synthesis of some advanced pyrethroids, such as tefluthrin, involves fluorinated benzyl (B1604629) alcohols. wikipedia.org While not a direct precursor in all cases, this compound is a key intermediate in synthetic pathways leading to structurally similar components of other advanced pyrethroid insecticides.

Utilization in Material Science Research

In the realm of material science, this compound is a valuable precursor and intermediate for creating materials with enhanced properties. The presence of the halogen atoms can contribute to properties such as flame retardancy, chemical resistance, and specific electronic characteristics.

Creation of Specialized Polymers and Resins

This compound can be utilized as a monomer or a modifying agent in the synthesis of specialized polymers and resins. The incorporation of bromine and fluorine into the polymer backbone can significantly alter the material's properties. For instance, brominated compounds are well-known for their flame-retardant capabilities. mst.dkfrfabric.comwikipedia.org When integrated into polymers, they can interfere with the combustion process in the gas phase, thus reducing flammability. frfabric.com

Fluorinated polymers, on the other hand, are recognized for their high thermal stability, chemical inertness, and low surface energy. The introduction of fluorine can enhance the performance of polymers in demanding applications. While direct studies detailing the polymerization of this compound are not extensively documented in publicly available research, its structure is analogous to other halogenated phenols used in the production of high-performance polymers like fluorinated polycarbonates and brominated epoxy resins. nih.govgoogle.comresearchgate.netgoogle.comcoacechemical.comnih.govwikipedia.org The synthesis of such polymers often involves the reaction of a dihydric phenol with other monomers. google.com

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Role of this compound | Resulting Polymer Properties |

| Polycarbonates | As a comonomer with other diols | Enhanced thermal stability, flame retardancy, and specific optical properties. |

| Epoxy Resins | As a precursor to a brominated epoxy monomer | Increased flame retardancy and chemical resistance. google.comresearchgate.netgoogle.comcoacechemical.comnih.govwikipedia.org |

| Polyesters | As a diol component | Improved thermal properties and reduced flammability. |

Formulation of Advanced Coatings and Adhesives

The unique properties imparted by the bromine and fluorine atoms in this compound make it a candidate for the formulation of advanced coatings and adhesives. Brominated flame retardants are often incorporated into coatings to enhance their fire-resistant properties. mst.dkfrfabric.comwikipedia.orgmdpi.com These coatings are crucial for applications in construction, electronics, and transportation to improve safety.

Fluorinated compounds are utilized in the development of high-performance adhesives, particularly for bonding to low-surface-energy materials. researcher.life The inclusion of fluorine can lower the surface tension of the adhesive, improving its wetting and spreading characteristics. Fluorination has also been shown to enhance the hydrogen bond donor ability of phenolic compounds, which could improve adhesion to certain substrates. brighton.ac.uklincoln.ac.uk While specific formulations using this compound are proprietary or not widely published, its chemical structure suggests its potential as a component in creating coatings and adhesives with a combination of flame retardancy and enhanced bonding capabilities.

Development of Functional Materials

This compound serves as a precursor for the synthesis of various functional materials, including liquid crystals and organometallic compounds. Halogenated compounds are frequently used in the design of liquid crystal molecules to tailor their mesomorphic properties, dielectric anisotropy, and other physical characteristics. colorado.edubeilstein-journals.orgwhiterose.ac.ukbeilstein-journals.org The polarity and size of the halogen atoms can influence the intermolecular interactions that govern the liquid crystalline phases.

In the field of organometallic chemistry, halogenated phenols can be used as ligands for the synthesis of metal complexes. These complexes may exhibit interesting catalytic or photophysical properties. While direct synthesis of organometallic compounds from this compound is not extensively reported, related structures like 4-bromo-2-fluorophenol (B1271925) have been used in the synthesis of precursors for polymers with potential applications in advanced materials. nasa.gov

Applications in Analytical and Biochemical Research

The reactivity of the phenolic hydroxyl group and the presence of the halogen substituents make this compound a useful tool in analytical and biochemical research.

Use as a Reagent in Analytical Methods for Substance Quantification

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a common technique used to modify analytes to improve their volatility, thermal stability, and detectability. youtube.com Phenolic compounds are often derivatized before GC analysis to make them more suitable for separation and detection. nih.govnih.govjfda-online.comresearchgate.netnih.govdntb.gov.ua

This compound itself, or derivatives thereof, can be used as a reagent to derivatize other molecules containing functional groups that react with phenols. The resulting derivatives can then be analyzed by methods such as gas chromatography-mass spectrometry (GC-MS). nih.govnih.govjfda-online.com The bromine and fluorine atoms provide a distinct mass spectrometric signature, aiding in the identification and quantification of the derivatized analyte. For instance, phenolic compounds can be derivatized with reagents like benzoyl chloride for analysis by liquid chromatography. researchgate.net Similarly, this compound could be used in the development of new derivatization strategies for the quantification of various analytes. The quantification of phenolic compounds themselves in various matrices, such as water or biological samples, is an important area of analytical chemistry. researchgate.netmdpi.comnih.govmdpi.com

Table 2: Potential Analytical Derivatization Reactions Involving Phenols

| Derivatization Technique | Reagent Type | Analyte Functional Group | Purpose of Derivatization |

| Silylation | Silylating agents (e.g., BSTFA) | -OH, -COOH, -NH2 | Increases volatility and thermal stability for GC analysis. nih.gov |

| Acylation | Acylating agents (e.g., anhydrides) | -OH, -NH2 | Improves chromatographic properties and detection. jfda-online.com |

| Alkylation | Alkylating agents | -OH, -COOH | Enhances volatility for GC analysis. nih.gov |

Employment in Biochemical Assays for Enzyme Interaction Studies

Halogenated phenols have been studied for their interactions with various enzymes, often exhibiting inhibitory effects. nih.govnih.govmdpi.comresearchgate.netscispace.com The bromine and fluorine atoms of this compound can influence its binding affinity and selectivity towards specific enzyme active sites. Bromophenols, for example, have been identified as inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are targets for anti-diabetic drugs. nih.govnih.gov Studies have shown that the degree of bromination can correlate with the inhibitory activity. nih.gov

Fluorinated phenolic compounds have also been investigated in the context of enzyme interactions. For instance, fluorinated flavan-3-ol (B1228485) derivatives have been shown to induce autophagic cell death. mdpi.com Furthermore, the degradation of fluorinated phenolic compounds by enzymes like peroxidases has been a subject of study. nih.gov While specific studies on the interaction of this compound with a wide range of enzymes are limited, its structure as a halogenated phenol suggests its potential as a tool for probing enzyme active sites and as a lead compound for the development of enzyme inhibitors. The study of such interactions is crucial in drug discovery and for understanding biological pathways.

Spectroscopic and Computational Characterization of 5 Bromo 2 Fluorophenol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is an indispensable tool in the structural elucidation of molecules. By examining the interaction of electromagnetic radiation with 5-Bromo-2-fluorophenol, detailed information about its atomic arrangement, bond vibrations, and molecular mass can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the molecular structure and assessing the purity of this compound. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide unambiguous evidence for the relative positions of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing effects of the fluorine, bromine, and hydroxyl groups influence the chemical shifts of these protons. The proton ortho to the fluorine atom (H-3) is expected to be a doublet of doublets due to coupling with the adjacent proton (H-4) and the fluorine atom. The proton between the bromine and hydroxyl groups (H-6) would also likely appear as a doublet, while the remaining proton (H-4) would present as a multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The carbon atoms directly bonded to the electronegative fluorine, bromine, and oxygen atoms will be significantly deshielded, appearing at lower fields (higher ppm values). The C-F and C-Br couplings will also be observable. For instance, the carbon atom attached to fluorine (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JC-F).

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~6.9-7.2 | dd | ³JH-H, ⁴JH-F |

| H-4 | ~7.1-7.4 | ddd | ³JH-H, ⁴JH-H, ⁵JH-F | |

| H-6 | ~7.3-7.6 | dd | ³JH-H, ⁴JH-H | |

| ¹³C | C-1 (C-OH) | ~145-150 (d) | d | ²JC-F |

| C-2 (C-F) | ~152-156 (d) | d | ¹JC-F (~240-250) | |

| C-3 | ~115-120 (d) | d | ²JC-F | |

| C-4 | ~125-130 | s | - | |

| C-5 (C-Br) | ~112-116 | s | - | |

| C-6 | ~128-132 | s | - |

Note: The data in the table are predicted values based on known substituent effects in substituted phenols and are presented for illustrative purposes. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. researchgate.net The spectra provide a "fingerprint" that is unique to the compound's structure.

IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, with its broadness suggesting intermolecular hydrogen bonding in the condensed phase. The C-O stretching vibration typically appears around 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 1000-1250 cm⁻¹ and 500-650 cm⁻¹ regions, respectively. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, usually produce a strong signal. nih.gov The C-Br and C-F bonds also give rise to characteristic Raman bands.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | 3200-3600 (broad) | Weak | Strong (IR) |

| Aromatic C-H stretch | 3050-3150 | Strong | Medium |

| Aromatic C=C stretch | 1450-1600 | Strong | Medium-Strong |

| C-O stretch | 1200-1260 | Medium | Strong (IR) |

| C-F stretch | 1000-1250 | Medium | Strong (IR) |

| C-Br stretch | 500-650 | Strong | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure from fragmentation patterns. The nominal molecular weight of this compound (C₆H₄BrFO) is 190 g/mol , calculated using the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).

A key feature in the mass spectrum is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 190 and 192, respectively. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for phenols include the loss of a hydrogen atom, followed by the loss of carbon monoxide (CO) from the ring. Halogenated aromatic compounds can lose the halogen atom as a radical.

Expected Fragmentation Pattern:

[M]⁺ and [M+2]⁺: m/z 190/192 (Molecular ion)

[M-CO]⁺: m/z 162/164 (Loss of carbon monoxide)

[M-Br]⁺: m/z 111 (Loss of bromine radical)

[M-H-CO]⁺: m/z 161/163 (Loss of H radical then CO)

Advanced Computational Chemistry Studies

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular properties at the electronic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict various molecular properties for compounds like this compound. researchgate.netnih.gov

Electronic Structure: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For substituted phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom, while the LUMO is distributed over the aromatic system.

Reactivity Prediction: The Molecular Electrostatic Potential (MEP) surface, derived from DFT calculations, maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. In this compound, the region around the phenolic oxygen is expected to be electron-rich (red/yellow), indicating a site for electrophilic attack. Conversely, the hydrogen of the hydroxyl group will be electron-deficient (blue), making it acidic. nih.gov Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can also be calculated to quantify the molecule's reactive nature.

| Computational Parameter | Significance | Predicted Finding for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Localized on the aromatic ring and oxygen atom |

| LUMO Energy | Electron-accepting ability | Delocalized π* orbital of the aromatic ring |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | Comparable to other substituted phenols |

| Molecular Electrostatic Potential (MEP) | Predicts reactive sites | Negative potential on oxygen; positive potential on hydroxyl hydrogen |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and flexibility. For this compound, MD simulations can explore the rotational freedom of the hydroxyl (-OH) group and its interactions with the adjacent fluorine atom. nih.gov

The orientation of the hydroxyl proton relative to the fluorine atom can define different conformers. An intramolecular hydrogen bond might exist between the hydroxyl proton and the fluorine atom, which would stabilize a specific conformation. MD simulations can be used to explore the potential energy surface associated with the rotation of the C-O bond, identifying the most stable conformations and the energy barriers between them. rsc.org This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site. The simulations track the atomic positions over time, revealing the preferred orientations and the dynamic nature of intramolecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound and its derivatives, QSAR models can be instrumental in predicting their biological effects, such as toxicity, without the need for extensive experimental testing. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.

QSAR studies for phenolic compounds, including halogenated phenols, have been widely conducted to predict a range of biological activities. The toxicity of substituted phenols, for instance, has been shown to be strongly dependent on parameters like hydrophobicity (often represented by log P or log Kow) and electronic effects (such as Hammett sigma constants or pKa). jst.go.jpscholarsresearchlibrary.com For halogenated phenols specifically, descriptors related to lipophilicity, electronic properties, and steric effects are crucial in determining their biological interactions. nih.gov

The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known biological activities, calculating a variety of molecular descriptors, selecting the most relevant descriptors, generating a mathematical model, and validating the model's predictive power. mdpi.com

General QSAR Models for Halogenated Phenols

QSAR models for halogenated phenols often take the form of a linear or non-linear equation. A common approach is Multiple Linear Regression (MLR), which can be represented by the general equation:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)

Where cn represents the coefficients determined from the regression analysis.

For a hypothetical QSAR model predicting the aquatic toxicity (e.g., to Tetrahymena pyriformis) of a series of brominated and fluorinated phenols, the equation might look like this:

log(1/EC50) = a * logP + b * pKa + c * Σσ + d

In this model:

log(1/EC50) represents the biological activity, where EC50 is the half maximal effective concentration.

logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.

pKa is the acid dissociation constant, reflecting the compound's ionization state.

Σσ is the sum of Hammett sigma constants, quantifying the electronic effects of the substituents.

a, b, c, and d are constants derived from the statistical fitting of the model.

Predicted Biological Activity of this compound and Its Derivatives

Hydrophobicity (logP): The presence of a bromine atom generally increases the hydrophobicity of a molecule, while a fluorine atom has a smaller effect. The position of these halogens on the phenol (B47542) ring will also play a role.

Electronic Effects (pKa and Hammett constants): Both bromine and fluorine are electron-withdrawing groups, which will lower the pKa of the phenolic hydroxyl group, making it more acidic compared to phenol itself. The electronic effects can be quantified using Hammett constants (σ).

Steric Factors: The size and position of the bromo and fluoro substituents can influence how the molecule interacts with biological targets.

To illustrate how a QSAR model might predict the toxicity of this compound and hypothetical derivatives, a sample data table is presented below. The values in this table are hypothetical and are intended to demonstrate the application of QSAR principles.

Table 1: Hypothetical QSAR Data for this compound and Derivatives

| Compound | logP | pKa | Σσ | Predicted log(1/EC50) |

| Phenol | 1.48 | 9.95 | 0.00 | 1.50 |

| 2-Fluorophenol (B130384) | 1.63 | 8.81 | 0.25 | 1.85 |

| 4-Bromophenol | 2.59 | 9.34 | 0.23 | 2.50 |

| This compound | 2.85 | 8.10 | 0.61 | 2.95 |

| 4-Bromo-2-fluorophenol (B1271925) | 2.85 | 7.85 | 0.48 | 2.80 |

| 2,5-Dibromo-2-fluorophenol | 3.50 | 7.50 | 0.84 | 3.40 |

Detailed Research Findings from a Hypothetical Study

A hypothetical QSAR study on a series of brominated and fluorinated phenols against a bacterial strain might yield the following findings:

A dataset of 30 halogenated phenols was used to develop a QSAR model for antibacterial activity. The final MLR model showed a strong correlation between the predicted and observed activities, with a correlation coefficient (R²) of 0.85 and a cross-validated correlation coefficient (Q²) of 0.78. The model is represented by the following equation:

log(1/MIC) = 0.65 * logP - 0.20 * pKa + 1.50 * Σσmeta + 0.80

Where MIC is the Minimum Inhibitory Concentration and Σσmeta is the sum of Hammett constants for meta-substituents.

This model suggests that:

Increased hydrophobicity (logP) leads to higher antibacterial activity, likely due to improved penetration of the bacterial cell membrane.

A lower pKa (stronger acidity) also contributes to higher activity, possibly by disrupting cellular pH homeostasis.

The presence of electron-withdrawing groups at the meta-position (Σσmeta) significantly enhances activity, indicating a specific electronic requirement for the biological interaction.

Based on this hypothetical model, this compound, with its bromine atom at the meta-position relative to the hydroxyl group, would be predicted to have significant antibacterial activity.

Advanced QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide further insights by creating 3D contour maps that visualize the favorable and unfavorable steric and electrostatic interactions for biological activity. nih.govnih.gov For instance, a CoMFA model might indicate that a bulky, electronegative substituent at the 5-position of the phenol ring is beneficial for activity, which would be consistent with the presence of the bromine atom in this compound.

It is important to emphasize that while QSAR models are powerful predictive tools, their accuracy is dependent on the quality and diversity of the training data and the appropriateness of the chosen descriptors. nih.gov Therefore, any predictions made for this compound and its derivatives would require experimental validation.

Future Research Directions and Unexplored Avenues for 5 Bromo 2 Fluorophenol

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 5-Bromo-2-fluorophenol and its derivatives currently relies on methods that can be improved in terms of sustainability and efficiency. Future research should prioritize the development of novel catalytic systems to address these limitations.

A promising area of investigation is the use of palladium-catalyzed C-H activation for the directed bromination of 2-fluorophenol (B130384). Current protocols using catalysts like palladium(II) acetate (B1210297) have shown yields of 70-75%. Future work could focus on optimizing these systems by exploring more efficient palladium catalysts or alternative metal catalysts to improve yields and reduce reaction times.

Furthermore, the development of greener synthetic routes is crucial. This includes exploring the use of more environmentally benign solvents and reagents. For instance, while methods exist for synthesizing 2-fluorophenol compounds using a palladium catalyst, they often involve high temperatures and require pressure-resistant reactors. google.com Research into catalytic systems that operate under milder conditions would represent a significant advancement.

| Catalyst System | Substrate | Reagents | Solvent | Conditions | Yield | Reference |

| Pd(OAc)₂ | 2-fluorophenol | NBS (1.2 eq) | DMF | 80°C, 24 hours | 70-75% | |

| Copper (I) iodide | 4-bromo-2-fluoroanisole and 5-chloroindole | rac-trans-N,N′-dimethylcyclohexane-1,2-diamine | Toluene | Reflux | Not specified | mdpi.com |

Exploration of New Reaction Manifolds

The reactivity of this compound offers opportunities for exploring new reaction manifolds beyond its current applications. The presence of three distinct functional groups—hydroxyl, bromo, and fluoro—allows for a range of selective chemical transformations. ossila.com

Future research could focus on leveraging these groups to develop novel synthetic methodologies. For example, the bromine atom is well-suited for metal-catalyzed cross-coupling reactions, while the fluorine atom can undergo nucleophilic aromatic substitution. ossila.com Investigating the interplay and selective activation of these sites could lead to the discovery of new reaction pathways.

The development of one-pot or tandem reactions involving multiple functional groups of this compound could significantly enhance synthetic efficiency. For instance, a sequence involving a Suzuki-Miyaura coupling at the bromine position followed by a nucleophilic substitution at the fluorine position could generate complex molecular architectures in a streamlined manner.

Expansion of Applications in Emerging Technologies

While this compound is already used as a building block in pharmaceuticals and agrochemicals, its potential in emerging technologies remains largely untapped. guidechem.comsmolecule.com Future research should explore its application in areas such as materials science and electronics.

The unique electronic properties imparted by the halogen substituents make this compound and its derivatives interesting candidates for the development of advanced materials. smolecule.com For example, they could be used in the synthesis of novel polymers, dyes, and pigments with enhanced stability and specific optical or electronic properties. smolecule.com

In the field of medicinal chemistry, derivatives of this compound have shown promise as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. mdpi.com Further exploration of its derivatives could lead to the discovery of new therapeutic agents for a range of diseases.

| Application Area | Potential Use | Rationale |

| Materials Science | Advanced polymers, dyes, pigments | Unique properties imparted by halogen substituents. smolecule.com |

| Medicinal Chemistry | Novel drug candidates | Serves as a scaffold for biologically active compounds. mdpi.comossila.com |

| Agrochemicals | Pesticide synthesis | Halogenated compounds can exhibit improved efficacy. |

Deeper Mechanistic Understanding Through Advanced Characterization

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and designing new ones. Future research should employ advanced characterization techniques to gain deeper mechanistic insights.

Computational methods, such as density functional theory (DFT), can be used to model reaction pathways and transition states, providing valuable information about the electronic and steric factors that govern reactivity. acs.org Experimental techniques like in-situ spectroscopy can be used to monitor reactions in real-time, identifying key intermediates and providing kinetic data.

A study on 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol utilized Hirshfeld surface analysis to clarify the role of intermolecular interactions in the crystal packing, demonstrating the power of advanced analytical techniques. researchgate.net Similar detailed studies on this compound and its reactions would be highly beneficial.

Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to chemical research and design. mdpi.com In the context of this compound, these technologies can accelerate the discovery of new derivatives with desired properties and optimize their synthetic routes.

For instance, AI algorithms can be employed to screen virtual libraries of this compound derivatives for potential biological activity or specific material properties. nih.gov This computational pre-screening can help prioritize candidates for synthesis and experimental testing, significantly streamlining the research and development process. The use of AI in predicting optimal catalysts and reaction conditions can also contribute to more sustainable and efficient synthesis. mdpi.com

| AI/ML Application | Description | Potential Impact |

| Property Prediction | ML models predict biological activity, and physical properties. | Accelerates discovery of new functional molecules. |

| Retrosynthesis | AI algorithms suggest optimal synthetic routes. | Reduces experimental effort and resource consumption. arxiv.org |

| Catalyst Design | AI-enabled discovery of optimal catalysts. | Enhances sustainability and efficiency of synthesis. mdpi.com |

| Virtual Screening | Screening of virtual libraries for desired properties. | Prioritizes candidates for experimental validation. |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-2-fluorophenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or halogen exchange reactions. For example, bromination of 2-fluorophenol using bromine in a controlled acidic medium (e.g., HBr/AcOH) can yield the desired product. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) and verifying purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How should this compound be stored to prevent degradation, and what are the stability risks?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation and photodegradation. Prolonged exposure to air or moisture can lead to hydrolysis of the bromo or fluoro substituents, altering reactivity. Regular stability checks via NMR (monitoring for unexpected peaks at δ 6.5–7.5 ppm for aromatic protons) are advised .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (δ ~6.8–7.3 ppm for aromatic protons, splitting patterns indicating substituent positions) and F NMR (δ ~-110 ppm for fluorine) .

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H] at m/z 190.96 (CHBrFO) .

- FTIR : Peaks at ~3300 cm (O–H stretch), 1250 cm (C–F stretch), and 600 cm (C–Br stretch) .

Advanced Research Questions

Q. How does the electronic interplay between bromine and fluorine substituents influence regioselectivity in further functionalization?

- Methodological Answer : The electron-withdrawing fluorine at the ortho position deactivates the ring, directing electrophiles (e.g., nitration) to the para position relative to bromine. Computational studies (DFT calculations, e.g., Gaussian09 with B3LYP/6-31G*) can predict charge distribution. Experimental validation via competitive reactions (e.g., nitration with HNO/HSO) followed by LC-MS analysis of product ratios is recommended .

Q. How can contradictory NMR data (e.g., unexpected coupling constants) be resolved for derivatives of this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in bulky derivatives). Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks. For example, restricted rotation in ortho-substituted derivatives can cause splitting; warming to 50°C may simplify spectra .

Q. What strategies mitigate side reactions during Suzuki-Miyaura coupling of this compound?

- Methodological Answer : The fluoro group can inhibit transmetallation. Use Pd(OAc)/SPhos as a catalyst system in degassed toluene/EtOH (3:1) at 80°C. Pre-activate the boronic acid with KCO to enhance reactivity. Monitor via GC-MS for byproducts (e.g., homocoupling) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Under acidic conditions (pH <3), hydrolysis of the C–Br bond is accelerated. In basic conditions (pH >10), the phenolic –OH deprotonates, increasing solubility but risking nucleophilic substitution. Conduct stability studies using buffered solutions (pH 3–10) over 24h, analyzing degradation via UV-Vis (λ ~270 nm) .

Data Analysis & Experimental Design

Q. How to design a kinetic study for halogen exchange reactions involving this compound?

- Methodological Answer : Use excess NaF in DMF at 120°C, sampling aliquots at intervals. Quench with ice-water, extract with DCM, and quantify unreacted starting material via HPLC. Fit data to a second-order rate equation (plotting [substrate] vs. time) to determine rate constants .

Q. What computational tools predict the solubility of this compound in non-polar solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息